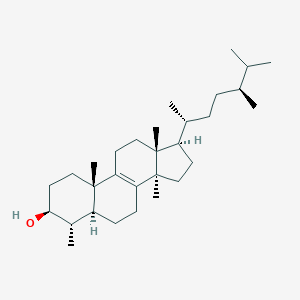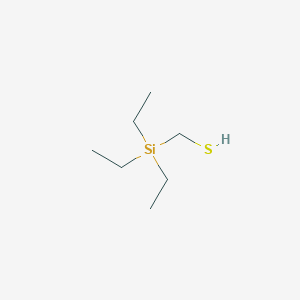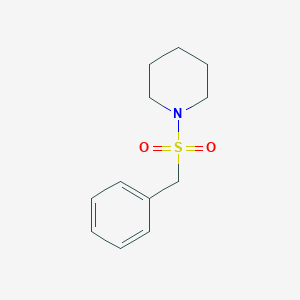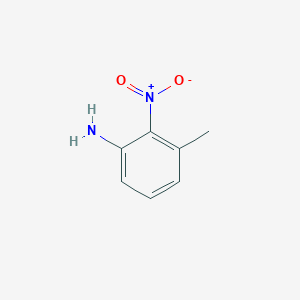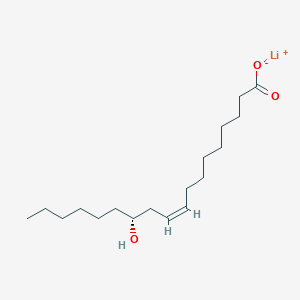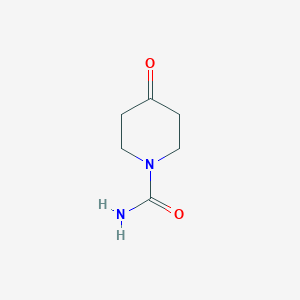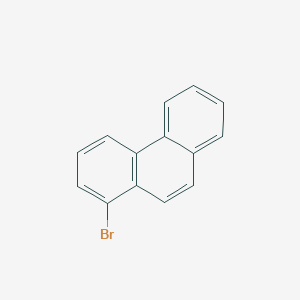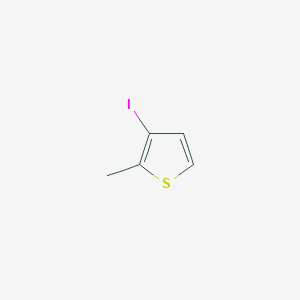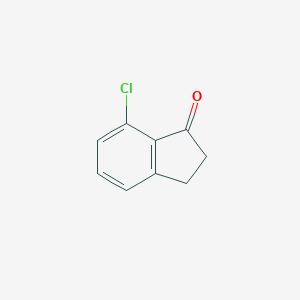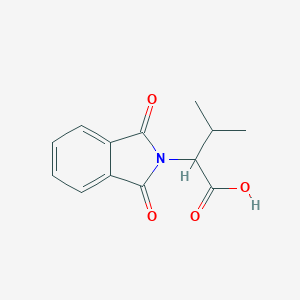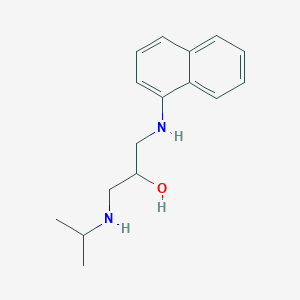
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol, also known as IPA-NAP, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other beta-adrenergic agonists on the body.
Mécanisme D'action
The mechanism of action of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol involves its ability to block the beta-adrenergic receptors in the body. These receptors are responsible for the effects of adrenaline and other beta-adrenergic agonists on the body. By blocking these receptors, 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol can reduce the effects of these compounds, resulting in a decrease in heart rate, blood pressure, and anxiety.
Effets Biochimiques Et Physiologiques
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce heart rate and blood pressure in animal models, as well as reduce anxiety in humans. It has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol for lab experiments is its specificity for beta-adrenergic receptors. This means that it can be used to study the effects of beta-adrenergic agonists on the body without interference from other compounds. However, one limitation of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol is that it may have off-target effects on other receptors in the body, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol. One area of interest is its potential use in the treatment of cardiovascular diseases and anxiety disorders. Further studies are needed to determine the optimal dosing and administration of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol for these conditions. Another area of interest is its anti-inflammatory effects, which could make it useful for the treatment of inflammatory diseases such as arthritis and asthma. Finally, more research is needed to fully understand the mechanism of action of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol and its effects on other receptors in the body.
Conclusion
In conclusion, 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol is a promising compound for scientific research. Its specificity for beta-adrenergic receptors makes it useful for studying the effects of beta-adrenergic agonists on the body, and its potential applications in the treatment of cardiovascular diseases and anxiety disorders make it an important area of research. Future studies are needed to fully understand the mechanism of action of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol and its potential applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol involves the reaction of 1-naphthylamine with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound. This process has been optimized to produce high yields of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol with high purity.
Applications De Recherche Scientifique
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the body, including reducing heart rate, decreasing blood pressure, and reducing anxiety. These effects make it a promising candidate for the treatment of cardiovascular diseases and anxiety disorders.
Propriétés
Numéro CAS |
19343-23-8 |
|---|---|
Nom du produit |
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol |
Formule moléculaire |
C16H22N2O |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
1-(naphthalen-1-ylamino)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H22N2O/c1-12(2)17-10-14(19)11-18-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-19H,10-11H2,1-2H3 |
Clé InChI |
LEPJVGQNQBQHIQ-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CNC1=CC=CC2=CC=CC=C21)O |
SMILES canonique |
CC(C)NCC(CNC1=CC=CC2=CC=CC=C21)O |
Synonymes |
BDGJ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




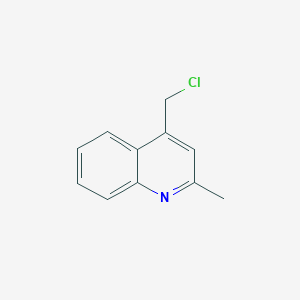
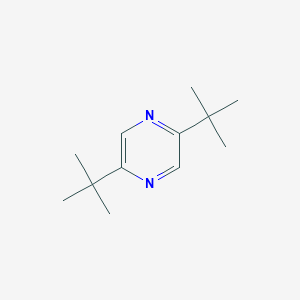
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
